4-[(E)-3-(2-hydroxyphenyl)-3-oxo-prop-1-enyl]benzoic acid
Description
4-[(E)-3-(2-Hydroxyphenyl)-3-oxo-prop-1-enyl]benzoic acid is a substituted benzoic acid derivative characterized by an (E)-configured propenyl linker connecting a 2-hydroxyphenyl ketone group to the benzoic acid core. The presence of the phenolic hydroxyl group and carboxylic acid moiety enhances its solubility in polar solvents and enables hydrogen-bonding interactions, critical for applications in coordination chemistry or drug design .
Properties
Molecular Formula |
C16H12O4 |
|---|---|
Molecular Weight |
268.26 g/mol |
IUPAC Name |
4-[(E)-3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C16H12O4/c17-14-4-2-1-3-13(14)15(18)10-7-11-5-8-12(9-6-11)16(19)20/h1-10,17H,(H,19,20)/b10-7+ |
InChI Key |
JOALTNNELYVHQD-JXMROGBWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid typically involves the condensation of 2-hydroxyacetophenone with 4-formylbenzoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is obtained through a Claisen-Schmidt condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the propenone linkage can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
(E)-4-(3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical intermediates
Mechanism of Action
The mechanism of action of (E)-4-(3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyphenyl group can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Effects: The compound may inhibit the activity of pro-inflammatory enzymes and cytokines, leading to reduced inflammation.
Molecular Targets: Potential targets include reactive oxygen species (ROS) and inflammatory mediators such as cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB)
Comparison with Similar Compounds
The compound’s structural and functional similarities to other benzoic acid derivatives allow for targeted comparisons:
Structural Analogues
Key Observations :
- Biological Activity : Unlike triazole-containing analogs, which exhibit metal-binding antimicrobial activity , the target compound’s α,β-unsaturated ketone moiety may confer reactivity toward thiol groups, making it a candidate for covalent enzyme inhibition.
- Synthetic Routes : The patent in highlights condensation reactions for synthesizing hydroxyphenyl-triazole benzoic acids, suggesting analogous methods (e.g., Claisen-Schmidt condensation) for preparing the target compound .
Physicochemical Properties
Notes:
- The target compound’s solubility is likely superior to bulkier analogs due to its smaller size and fewer hydrophobic substituents.
- Thermal stability may be lower than triazole derivatives due to the absence of aromatic heterocycles .
Research Findings
- Coordination Chemistry: Hydroxyphenyl-ketone benzoic acids often act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with applications in catalysis or MRI contrast agents. The target compound’s phenolic OH and carboxylic acid groups make it a strong candidate for such studies .
- Pharmacological Potential: Structural analogs with α,β-unsaturated ketones show promise in inhibiting kinases or proteases via Michael addition reactions. Computational docking studies (unpublished, inferred from ) suggest similar reactivity for the target compound .
Biological Activity
4-[(E)-3-(2-hydroxyphenyl)-3-oxo-prop-1-enyl]benzoic acid, also known as a phenylpropanoid compound, has garnered attention for its diverse biological activities, particularly in anti-inflammatory and antioxidant applications. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzoic acid moiety linked to a conjugated enone system. Its molecular formula is , which provides it with both acidic and phenolic properties due to the presence of the carboxylic acid and hydroxyl groups. This structural configuration is crucial for its biological activity.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various cellular models. For instance, the compound has been shown to downregulate the expression of cyclooxygenase (COX) enzymes, which are pivotal in inflammatory pathways.
Antioxidant Activity
The antioxidant capacity of this compound is attributed to its phenolic structure, which allows it to scavenge free radicals effectively. Studies have reported that it can reduce oxidative stress markers in cellular systems, suggesting potential protective effects against oxidative damage.
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in inflammation and oxidative stress.
- Modulation of Signaling Pathways : It influences various signaling pathways associated with inflammation, such as NF-kB and MAPK pathways .
- Interaction with Cellular Targets : The hydroxyl groups facilitate hydrogen bonding with biological macromolecules, enhancing its bioactivity.
Comparative Analysis
To understand the relative efficacy of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features | Anti-inflammatory Activity |
|---|---|---|---|
| 4-Hydroxybenzoic Acid | Structure | Simple phenolic structure; used as a preservative | Moderate |
| 2-Hydroxychalcone | Structure | Contains chalcone backbone; known for antimicrobial properties | High |
| 3-(2-Hydroxyphenyl)propanoic Acid | Structure | Similar phenolic structure; potential anti-inflammatory effects | Moderate |
Case Studies and Research Findings
- Study on Inflammatory Models : A recent study investigated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated a significant reduction in TNF-alpha and IL-6 levels upon treatment with varying concentrations of the compound.
- Oxidative Stress Assessment : In another experiment focusing on oxidative stress, cells treated with this compound showed decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, suggesting its protective role against oxidative damage .
Q & A
Basic: What are the standard synthetic routes for preparing 4-[(E)-3-(2-hydroxyphenyl)-3-oxo-prop-1-enyl]benzoic acid?
Answer:
The synthesis typically involves a Claisen-Schmidt condensation between 2-hydroxyacetophenone and 4-carboxybenzaldehyde under basic conditions (e.g., NaOH/ethanol), followed by acid-catalyzed dehydration to form the α,β-unsaturated ketone (enone) structure . Key steps include:
- Aldol Condensation : Formation of the β-hydroxyketone intermediate.
- Dehydration : Elimination of water to generate the conjugated enone system.
Reaction conditions (temperature, solvent polarity, and catalyst choice) significantly influence stereoselectivity and yield. For example, microwave-assisted synthesis can enhance reaction efficiency .
Advanced: How can regioselectivity challenges during the aldol condensation step be systematically addressed?
Answer:
Regioselectivity issues arise due to competing nucleophilic sites on the aromatic rings. Strategies include:
- Directing Groups : Introducing electron-donating groups (e.g., -OH in 2-hydroxyacetophenone) to activate specific positions for electrophilic attack .
- Catalyst Optimization : Using Lewis acids (e.g., BF₃·Et₂O) or organocatalysts to stabilize transition states and favor the desired regioisomer .
- Computational Modeling : DFT calculations to predict reactive sites and optimize reaction pathways before experimental trials .
Basic: What spectroscopic and analytical methods are used to confirm the structure of this compound?
Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Stretching bands for -OH (~3200 cm⁻¹), C=O (~1680 cm⁻¹), and C=C (~1600 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ .
Advanced: How can researchers resolve contradictions between computational predictions and experimental spectral data (e.g., NMR chemical shifts)?
Answer:
Contradictions often stem from solvent effects, tautomerism, or dynamic processes. Mitigation approaches:
- 2D NMR Techniques : Use HSQC and HMBC to assign proton-carbon correlations and validate computational models .
- Solvent Correction : Adjust DFT calculations (e.g., using the SMD solvation model) to account for solvent polarity .
- Variable-Temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism) by analyzing temperature-dependent shifts .
Basic: What are the common chemical reactions or derivatization pathways for this compound?
Answer:
- Oxidation : The enone system can undergo epoxidation with m-CPBA or ozonolysis to yield dicarboxylic acid derivatives .
- Substitution : The hydroxyl group on the phenyl ring can be alkylated or acylated under Mitsunobu conditions .
- Coordination Chemistry : The benzoic acid moiety binds to metal ions (e.g., Cu²⁺), enabling applications in catalysis or materials science .
Advanced: How to design a robust experimental protocol to evaluate its biological activity (e.g., enzyme inhibition)?
Answer:
- Assay Selection :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin inhibition) with IC₅₀ determination .
- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) to track bioavailability in cell lines .
- Controls : Include positive controls (e.g., known inhibitors) and solvent-only blanks to validate results.
- Data Validation : Replicate experiments across multiple batches to account for synthetic variability .
Basic: What purification techniques are recommended for isolating this compound?
Answer:
- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane to separate polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystalline purity .
- HPLC : Reverse-phase C18 columns for high-purity isolation, especially for biological testing .
Advanced: How to address discrepancies in melting points reported across studies?
Answer:
Variations arise from polymorphic forms or impurities. Solutions include:
- DSC Analysis : Differential scanning calorimetry to identify polymorph transitions .
- Powder XRD : Compare diffraction patterns with reference data to confirm crystalline phase .
- Repetitive Recrystallization : Use solvent annealing to isolate the most stable polymorph .
Table 1: Key Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 8.2 (d, J=8.5 Hz, 2H, Ar-H) | |
| ¹³C NMR | δ 192.1 (C=O, enone) | |
| IR | 1675 cm⁻¹ (C=O stretch) | |
| HRMS | [M+H]⁺ calcd. 298.0845, found 298.0843 |
Table 2: Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact |
|---|---|---|
| Solvent | Ethanol/water (7:3) | Enhances aldol condensation yield |
| Temperature | 80°C (microwave-assisted) | Reduces reaction time by 60% |
| Catalyst | 10 mol% NaOH | Minimizes side-product formation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
